![molecular formula C18H16N4O B3728501 2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol](/img/structure/B3728501.png)
2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol
描述
2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP has been found to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
作用机制
The mechanism of action of 2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol involves its conversion to a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons and causes oxidative stress and mitochondrial dysfunction, ultimately leading to cell death. This selective toxicity towards dopaminergic neurons makes 2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol a valuable tool for studying the role of these neurons in Parkinson's disease and other neurological disorders.
Biochemical and Physiological Effects:
2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol has been found to have a range of biochemical and physiological effects, including the selective destruction of dopaminergic neurons, oxidative stress, and mitochondrial dysfunction. These effects have been linked to a range of neurological disorders, including Parkinson's disease, and have made 2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol a valuable tool for investigating the underlying mechanisms of these diseases.
实验室实验的优点和局限性
One advantage of using 2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol in lab experiments is its selective toxicity towards dopaminergic neurons, which allows for the study of specific biological processes and mechanisms. However, this selectivity also limits its use in certain experiments, as it may not be suitable for investigating other types of neurons or biological systems. Additionally, the potential toxicity of 2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol to researchers working with the compound must be carefully considered and managed.
未来方向
There are many potential future directions for research involving 2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol, including the development of new treatments for Parkinson's disease and other neurological disorders. Additionally, the use of 2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol in combination with other compounds or therapies may lead to new insights into the underlying mechanisms of these diseases. Further investigation into the biochemical and physiological effects of 2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol may also reveal new applications for the compound in scientific research.
科学研究应用
2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol has been used in a wide range of scientific research applications, including studies of neurodegenerative diseases such as Parkinson's disease. 2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol has been found to selectively target and destroy dopaminergic neurons in the brain, leading to symptoms similar to those seen in Parkinson's disease patients. This has made 2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol a valuable tool for studying the mechanisms underlying this disease and developing potential treatments.
属性
IUPAC Name |
2-[4-(methylamino)-6-[(E)-2-phenylethenyl]-1,3,5-triazin-2-yl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-19-18-21-16(12-11-13-7-3-2-4-8-13)20-17(22-18)14-9-5-6-10-15(14)23/h2-12,23H,1H3,(H,19,20,21,22)/b12-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFPTYCPDLGSNP-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=N1)C2=CC=CC=C2O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NC(=NC(=N1)C2=CC=CC=C2O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(methylamino)-6-[(E)-2-phenylethenyl]-1,3,5-triazin-2-yl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-[(imino{[6-(2-methoxy-2-oxoethyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]amino}methyl)amino]benzoate](/img/structure/B3728427.png)
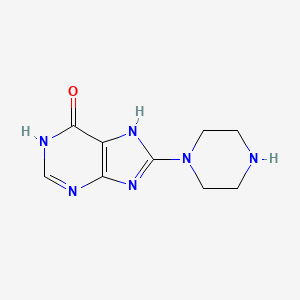
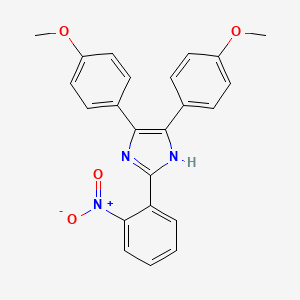
![6-hydroxy-3-(4-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B3728443.png)
![6-amino-2-{[2-(2-methylphenoxy)ethyl]thio}-4-pyrimidinol](/img/structure/B3728447.png)
![3-[2-(anilinocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoic acid](/img/structure/B3728457.png)
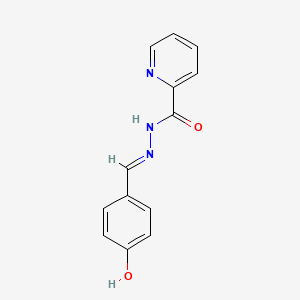

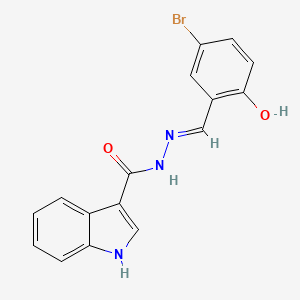

![3-hydroxy-N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide](/img/structure/B3728508.png)
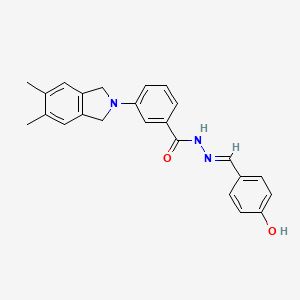
![methyl 3-[2-(4-methyl-2-quinolinyl)carbonohydrazonoyl]-1H-indole-7-carboxylate](/img/structure/B3728525.png)
![5-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3728528.png)